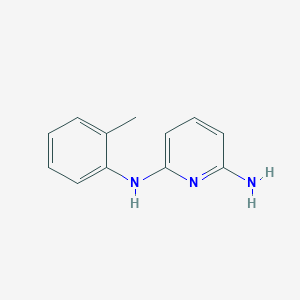2-N-(2-Methylphenyl)pyridine-2,6-diamine
CAS No.:
Cat. No.: VC17722272
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13N3 |
|---|---|
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 6-N-(2-methylphenyl)pyridine-2,6-diamine |
| Standard InChI | InChI=1S/C12H13N3/c1-9-5-2-3-6-10(9)14-12-8-4-7-11(13)15-12/h2-8H,1H3,(H3,13,14,15) |
| Standard InChI Key | BLKXGWWPIJJBTM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1NC2=CC=CC(=N2)N |
Introduction
Chemical Architecture and Physicochemical Properties
Pyridine diamines are characterized by a six-membered aromatic ring containing nitrogen, with amino groups at specific positions. In 2-N-(2-Methylphenyl)pyridine-2,6-diamine, the pyridine ring is substituted at the 2 and 6 positions with amine groups, while a 2-methylphenyl moiety is attached to the nitrogen atom. This configuration introduces steric and electronic effects that influence reactivity.
For example, the structurally similar 2-N-(3-Methylphenyl)pyridine-2,6-diamine (C₁₂H₁₃N₃) has a molecular weight of 199.25 g/mol and a planar geometry that facilitates π-π stacking interactions . Substitutions at the phenyl ring, such as fluorine in 2-N-(4-fluoro-3-methylphenyl)pyridine-2,4-diamine (C₁₂H₁₂FN₃), alter polarity and hydrogen-bonding capacity . These variations suggest that the 2-methylphenyl variant likely exhibits moderate hydrophobicity (LogP ~2.7) , with a melting point and solubility profile dependent on crystallinity and intermolecular forces.
Table 1: Comparative Properties of Pyridine Diamine Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-N-(3-Methylphenyl)pyridine-2,6-diamine | C₁₂H₁₃N₃ | 199.25 | 3-methylphenyl |
| 2-N-(4-Fluoro-3-methylphenyl)pyridine-2,4-diamine | C₁₂H₁₂FN₃ | 217.24 | 4-fluoro-3-methylphenyl |
| 2-N,2-N,6-N,6-N-tetraethylpyridine-2,6-diamine | C₁₃H₂₃N₃ | 221.34 | Tetraethyl amines |
Synthetic Methodologies and Characterization
The synthesis of pyridine diamines typically involves nucleophilic aromatic substitution or reductive amination. For instance, Schiff base ligands derived from 2,6-diamine pyridine and diketones form macrocyclic complexes with transition metals like Mn(II) and Cu(II) . These reactions employ stoichiometric ratios of precursors under reflux conditions, yielding products characterized via FT-IR, UV-Vis, and NMR spectroscopy.
In the case of 2-N-(2-Methylphenyl)pyridine-2,6-diamine, a plausible route could involve coupling 2,6-diaminopyridine with 2-methylphenyl bromide using a palladium catalyst. Spectral confirmation would require observing N–H stretching vibrations near 3300 cm⁻¹ (FT-IR) and aromatic proton signals between δ 6.5–8.0 ppm in ¹H NMR . Mass spectrometry would further validate the molecular ion peak at m/z ≈ 214 (C₁₂H₁₄N₄).
Coordination Chemistry and Material Applications
Pyridine diamines excel as ligands in coordination chemistry due to their multidentate binding capacity. The ligand bis(2,6-diamine pyridine) forms octahedral complexes with metal ions like Fe(II) and Co(II), as evidenced by magnetic susceptibility and electronic spectroscopy . Such complexes exhibit thermal stability up to 300°C, making them candidates for catalytic or conductive materials.
The 2-methylphenyl group in 2-N-(2-Methylphenyl)pyridine-2,6-diamine could enhance solubility in organic solvents, favoring applications in polymer-supported catalysts or metal-organic frameworks (MOFs). Comparative studies of phenyl-substituted analogues show that electron-donating groups (e.g., methyl) increase ligand basicity, strengthening metal-ligand bonds .
Industrial and Environmental Considerations
Scale-up synthesis of pyridine diamines faces challenges in yield optimization and waste reduction. Continuous flow reactors have been employed for similar compounds to improve efficiency and purity . Environmental impact assessments highlight the need for greener solvents (e.g., ethanol/water mixtures) and catalytic recycling to minimize ecological footprints.
Regulatory compliance will depend on structural analogs; for instance, the tetraethyl derivative (C₁₃H₂₃N₃) is listed in PubChem but lacks hazard classifications . Precautionary measures for handling 2-N-(2-Methylphenyl)pyridine-2,6-diamine should include standard lab protocols for amine compounds, such as ventilation and personal protective equipment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume